molecular formula C11H11F3N2O3 B1519275 2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate CAS No. 1087798-23-9

2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate

Cat. No. B1519275
M. Wt: 276.21 g/mol
InChI Key: UMLPYVVDFWAAOR-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate” is a chemical compound with the CAS Number: 1087798-23-9 . It has a molecular weight of 276.22 and its IUPAC name is 2,2,2-trifluoroethyl 4-(acetylamino)phenylcarbamate .


Molecular Structure Analysis

The InChI code for “2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate” is 1S/C11H11F3N2O3/c1-7(17)15-8-2-4-9(5-3-8)16-10(18)19-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17)(H,16,18) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, additional physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Cyclization-Activated Prodrugs

A study by Vigroux, Bergon, and Zedde (1995) explored the potential of N-(substituted 2-hydroxyphenyl)- and N-(substituted 2-hydroxypropyl)carbamates based on active benzoxazolones and oxazolidinones as drug delivery systems. The research focused on the synthesis and evaluation of these compounds as mutual prodrugs of acetaminophen, showcasing a mechanism involving cyclization that activates prodrugs for drug release. This study demonstrates the role of carbamate-based compounds in the development of innovative drug delivery systems that can enhance therapeutic efficacy and safety (Vigroux, Bergon, & Zedde, 1995).

Photocatalytic Degradation

Research by Tao, Liang, Zhang, and Chang-Tang (2015) investigated the use of graphene/titanium dioxide nanocomposites for the photocatalytic degradation of acetaminophen, a common pharmaceutical compound. The study highlights the potential of carbamate compounds in enhancing the efficiency of photocatalytic processes for environmental remediation, particularly in water treatment applications (Tao, Liang, Zhang, & Chang-Tang, 2015).

Drug Design and Medicinal Chemistry

Ghosh and Brindisi (2015) provided an overview of the significance of the carbamate group in drug design and medicinal chemistry, emphasizing its role in the structure of many approved drugs and prodrugs. This study underscores the versatility of carbamate derivatives in medicinal chemistry, enabling targeted drug–target interactions and enhancing drug properties (Ghosh & Brindisi, 2015).

Bioremediation

Ufarté et al. (2017) explored the bovine rumen microbiome for enzymes capable of degrading carbamate compounds, including polyurethane and pesticide carbamates. The discovery of carbamate-degrading enzymes highlights the potential of microbiota in bioremediation, offering a sustainable approach to managing carbamate pollution in the environment (Ufarté et al., 2017).

Mechanism of Action of Insecticides

A review by Fukuto (1990) discussed the mechanism of action of organophosphorus and carbamate insecticides, which inhibit the enzyme acetylcholinesterase. This work provides insight into the structural requirements and metabolic processes involved in the anticholinesterase activity of carbamate compounds, contributing to the understanding of their toxicological effects (Fukuto, 1990).

Safety And Hazards

The safety data sheet (SDS) for “2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate” is available . It’s important to handle this compound with appropriate safety measures to avoid exposure. Always wear personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

As “2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate” is a research chemical , it could be used in various scientific studies. The future directions would depend on the results of these studies and the potential applications of this compound in fields like medicinal chemistry, materials science, etc.

properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c1-7(17)15-8-2-4-9(5-3-8)16-10(18)19-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLPYVVDFWAAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501207056
Record name 2,2,2-Trifluoroethyl N-[4-(acetylamino)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate

CAS RN

1087798-23-9
Record name 2,2,2-Trifluoroethyl N-[4-(acetylamino)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087798-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-[4-(acetylamino)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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